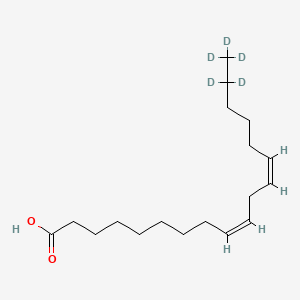
Linoleic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linoleic acid-d5 is a deuterated form of linoleic acid, where five hydrogen atoms are replaced with deuterium. This compound is a polyunsaturated omega-6 fatty acid, commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling. Linoleic acid itself is essential for human health, playing a crucial role in cell membrane structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of linoleic acid-d5 typically involves the hydrogenation of linoleic acid using deuterium gas. This process replaces specific hydrogen atoms with deuterium. The reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The deuterium gas used in the reaction is carefully monitored to maintain the desired isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions: Linoleic acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is often catalyzed by enzymes such as lipoxygenases.
Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of lipoxygenase.
Reduction: Hydrogen gas with a metal catalyst such as palladium.
Substitution: Various reagents depending on the desired substitution, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Deuterium-substituted derivatives.
Aplicaciones Científicas De Investigación
Linoleic acid-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of nutritional supplements and functional foods to ensure accurate labeling and quality control.
Mecanismo De Acción
Linoleic acid-d5 exerts its effects primarily through its incorporation into cell membranes and its role in signaling pathways. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to mimic the behavior of natural linoleic acid. Linoleic acid is a precursor to arachidonic acid, which is further metabolized to produce eicosanoids, signaling molecules involved in inflammation and other physiological processes.
Comparación Con Compuestos Similares
Linoleic acid-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Linoleic Acid: The non-deuterated form, essential for human health.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural properties but different physiological roles.
Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct biological functions.
This compound’s uniqueness lies in its application as an internal standard in analytical techniques, providing accurate and reliable quantification of fatty acids in various samples.
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
(9Z,12Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2 |
Clave InChI |
OYHQOLUKZRVURQ-DOZUZJMZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


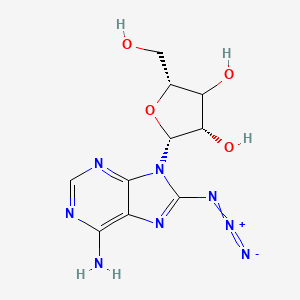

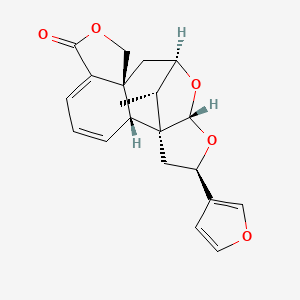
![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)

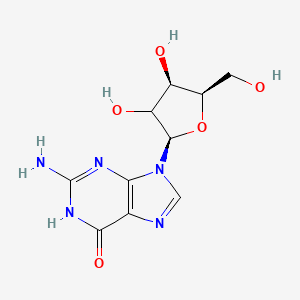
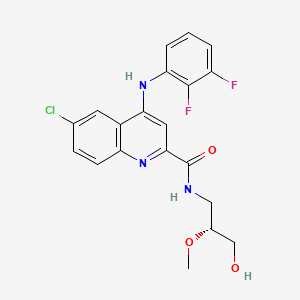
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
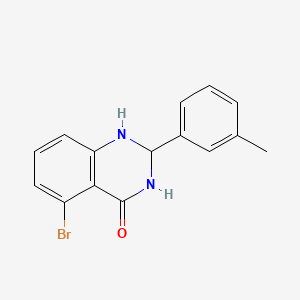


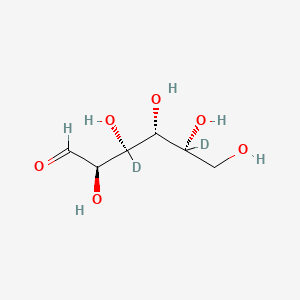
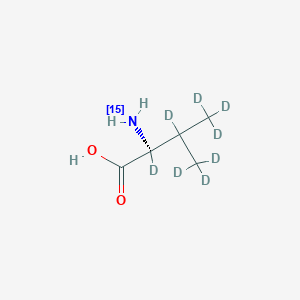
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
